molecular formula C24H20N2O4S B300595 3-Benzyl-5-[3-methoxy-4-(4-pyridinylmethoxy)benzylidene]-1,3-thiazolidine-2,4-dione

3-Benzyl-5-[3-methoxy-4-(4-pyridinylmethoxy)benzylidene]-1,3-thiazolidine-2,4-dione

Cat. No. B300595
M. Wt: 432.5 g/mol
InChI Key: GOQYFGPLSWYKHI-HYARGMPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Benzyl-5-[3-methoxy-4-(4-pyridinylmethoxy)benzylidene]-1,3-thiazolidine-2,4-dione, also known as PPARγ agonist, is a compound that has been extensively studied for its potential therapeutic applications. It is a synthetic compound that acts as a selective agonist of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a crucial role in the regulation of glucose and lipid metabolism, inflammation, and cell differentiation.

Mechanism of Action

The mechanism of action of 3-Benzyl-5-[3-methoxy-4-(4-pyridinylmethoxy)benzylidene]-1,3-thiazolidine-2,4-dione involves the activation of this compoundγ, a nuclear receptor that regulates the expression of genes involved in glucose and lipid metabolism, inflammation, and cell differentiation. By activating this compoundγ, the compound promotes the uptake and utilization of glucose and fatty acids, reduces inflammation, and promotes adipocyte differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. The compound has been found to improve insulin sensitivity, reduce inflammation, and promote adipocyte differentiation. It has also been shown to have anti-cancer and neuroprotective effects, making it a promising candidate for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Benzyl-5-[3-methoxy-4-(4-pyridinylmethoxy)benzylidene]-1,3-thiazolidine-2,4-dione in lab experiments include its high yield and purity, making it suitable for various research applications. The compound has also been extensively studied, making it a well-established tool for investigating the role of this compoundγ in various disease models. However, the limitations of using the compound include its potential toxicity, which can affect the viability of cells and tissues, and its limited solubility, which can affect its bioavailability.

Future Directions

There are several future directions for the study of 3-Benzyl-5-[3-methoxy-4-(4-pyridinylmethoxy)benzylidene]-1,3-thiazolidine-2,4-dione. One area of research is the development of more potent and selective this compoundγ agonists that can be used for the treatment of metabolic disorders. Another area of research is the investigation of the compound's potential as a therapeutic agent for cancer and neurodegenerative disorders. Additionally, the compound's mechanism of action and its effects on various signaling pathways can be further elucidated to gain a better understanding of its therapeutic potential.

Synthesis Methods

The synthesis of 3-Benzyl-5-[3-methoxy-4-(4-pyridinylmethoxy)benzylidene]-1,3-thiazolidine-2,4-dione involves the reaction of 3-methoxy-4-(4-pyridinylmethoxy)benzaldehyde with 3-benzyl-1,3-thiazolidine-2,4-dione in the presence of a base catalyst. The product is obtained in high yield and purity, making it suitable for various research applications.

Scientific Research Applications

3-Benzyl-5-[3-methoxy-4-(4-pyridinylmethoxy)benzylidene]-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications. It has been found to have beneficial effects in various disease models, including diabetes, obesity, cancer, and neurodegenerative disorders. The compound has been shown to improve insulin sensitivity, reduce inflammation, and promote adipocyte differentiation, making it a promising candidate for the treatment of metabolic disorders.

properties

Molecular Formula

C24H20N2O4S

Molecular Weight

432.5 g/mol

IUPAC Name

(5E)-3-benzyl-5-[[3-methoxy-4-(pyridin-4-ylmethoxy)phenyl]methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C24H20N2O4S/c1-29-21-13-19(7-8-20(21)30-16-18-9-11-25-12-10-18)14-22-23(27)26(24(28)31-22)15-17-5-3-2-4-6-17/h2-14H,15-16H2,1H3/b22-14+

InChI Key

GOQYFGPLSWYKHI-HYARGMPZSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=O)S2)CC3=CC=CC=C3)OCC4=CC=NC=C4

SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=CC=C3)OCC4=CC=NC=C4

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=CC=C3)OCC4=CC=NC=C4

Origin of Product

United States

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